N-(Ethoxymethyl)-1,3,4-thiadiazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(Ethoxymethyl)-1,3,4-thiadiazol-2-amine: is an organic compound belonging to the class of thiadiazoles Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Ethoxymethyl)-1,3,4-thiadiazol-2-amine typically involves the reaction of 1,3,4-thiadiazole derivatives with ethoxymethylating agents. One common method includes the reaction of 1,3,4-thiadiazol-2-amine with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions and at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
N-(Ethoxymethyl)-1,3,4-thiadiazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to a dihydrothiadiazole.
Substitution: The ethoxymethyl group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often require catalysts like palladium on carbon and conditions such as elevated temperatures and pressures.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted thiadiazoles, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
N-(Ethoxymethyl)-1,3,4-thiadiazol-2-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as an antimicrobial agent due to its ability to inhibit the growth of certain bacteria and fungi.
Medicine: Research is ongoing to explore its potential as an anticancer agent, given its ability to interfere with cellular processes in cancer cells.
Industry: It is used in the development of new materials with specific properties, such as conductivity or resistance to degradation.
Mechanism of Action
The mechanism of action of N-(Ethoxymethyl)-1,3,4-thiadiazol-2-amine involves its interaction with various molecular targets. In biological systems, it may inhibit enzymes or interfere with DNA replication, leading to its antimicrobial and anticancer properties. The exact pathways and molecular targets are still under investigation, but its ability to form stable complexes with metal ions is believed to play a role in its biological activity.
Comparison with Similar Compounds
Similar Compounds
1,3,4-Thiadiazol-2-amine: Lacks the ethoxymethyl group but shares the core thiadiazole structure.
N-Methyl-1,3,4-thiadiazol-2-amine: Contains a methyl group instead of an ethoxymethyl group.
N-(Methoxymethyl)-1,3,4-thiadiazol-2-amine: Similar structure with a methoxymethyl group.
Uniqueness
N-(Ethoxymethyl)-1,3,4-thiadiazol-2-amine is unique due to the presence of the ethoxymethyl group, which can influence its reactivity and interactions with other molecules. This structural feature may enhance its solubility, stability, and biological activity compared to its analogs.
Biological Activity
N-(Ethoxymethyl)-1,3,4-thiadiazol-2-amine is a compound belonging to the 1,3,4-thiadiazole family, which has garnered attention for its diverse biological activities. This article will explore its biological activity, mechanisms of action, and relevant case studies.
The 1,3,4-thiadiazole ring system is recognized for its ability to interact with various biological targets due to its unique electronic properties. The compound can modulate the activity of specific enzymes or receptors, influencing numerous biological pathways. For instance, in antimicrobial applications, it may inhibit enzymes crucial for bacterial cell wall synthesis.
Key Mechanisms:
- Antimicrobial Activity: The compound exhibits significant antimicrobial properties against both Gram-positive and Gram-negative bacteria as well as fungi.
- Anticancer Potential: It has shown promise in inhibiting cancer cell proliferation through mechanisms such as the inhibition of DNA synthesis and interference with key signaling pathways .
- Antiparasitic Effects: Derivatives of 1,3,4-thiadiazole have been noted for their efficacy against parasitic infections like trypanosomiasis .
Biological Activity Overview
The biological activity of this compound can be summarized in the following table:
Case Studies and Research Findings
-
Antimicrobial Efficacy:
A study evaluated several 1,3,4-thiadiazole derivatives for their antibacterial activity. Compounds showed enhanced activity against E. coli and Streptococcus pyogenes, outperforming conventional antibiotics such as ofloxacin and cefepime . -
Cytotoxicity Against Cancer Cells:
Research on the antiproliferative effects of thiadiazole derivatives revealed that certain compounds significantly reduced cell viability in LoVo (colon cancer) and MCF-7 (breast cancer) cell lines. The most potent derivatives inhibited cell growth by over 50% at concentrations as low as 200 μM . -
Mechanistic Insights:
Molecular docking studies indicated that some derivatives inhibited STAT transcription factors and CDK9, suggesting a targeted approach in disrupting cancer cell proliferation pathways. The compounds also induced apoptosis in cancer cells through these mechanisms .
Properties
Molecular Formula |
C5H9N3OS |
---|---|
Molecular Weight |
159.21 g/mol |
IUPAC Name |
N-(ethoxymethyl)-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C5H9N3OS/c1-2-9-3-6-5-8-7-4-10-5/h4H,2-3H2,1H3,(H,6,8) |
InChI Key |
PBZQJTUHJHITIP-UHFFFAOYSA-N |
Canonical SMILES |
CCOCNC1=NN=CS1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.